molecular formula C12H17N3O5S2 B2395337 Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate CAS No. 1219338-86-9

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate

Cat. No.: B2395337
CAS No.: 1219338-86-9
M. Wt: 347.4
InChI Key: OLPHYQIKXODYTP-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core linked to a pyrrolidine carboxamide group with a methylsulfonyl substituent. The thiazole moiety is notable for its bioisosteric properties, often contributing to pharmacological activity in drug discovery. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, enhances conformational rigidity, while the methylsulfonyl group may influence solubility and metabolic stability. Structural characterization of such compounds typically employs X-ray crystallography, leveraging programs like SHELX and the WinGX suite for refinement and analysis.

Properties

IUPAC Name

ethyl 2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S2/c1-3-20-11(17)8-7-21-12(13-8)14-10(16)9-5-4-6-15(9)22(2,18)19/h7,9H,3-6H2,1-2H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPHYQIKXODYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Propargyl Alcohol Derivatives

Recent advances utilize calcium triflate/tetrabutylammonium hexafluorophosphate co-catalysis for converting propargyl alcohols to 4-carboxylate thiazoles.

Representative Protocol (Adapted from PMC9520744):

  • Combine (E)-3-(furan-2-yl)-1,5-diphenylpent-1-en-4-yn-3-ol (0.35 mmol) with 4-(trifluoromethyl)benzothioamide (0.52 mmol)
  • Add Ca(OTf)₂/Bu₄NPF₆ (5 mol% each)
  • Heat at 120°C under neat conditions for 40-70 minutes
  • Purify via silica chromatography (1% EtOAc/pet. ether)

Key Advantages:

  • 75-85% isolated yields for 4-carboxylate analogs
  • Tolerates electron-withdrawing groups (CF₃, NO₂) at benzothioamide position
  • Single-step conversion from alkynols

Limitations:

  • Requires strict temperature control to prevent over-oxidation
  • Competing oxazole formation observed with aromatic substituents

Cyclocondensation of α-Bromo Ketones with Thioamides

Traditional Hantzsch methodology modified for enhanced regioselectivity:

Optimized Parameters (From IJPR-124856):

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 2-4 hours
Base Na₂CO₃ (2 eq)
Yield Range 60-72%

Mechanistic pathway involves:

  • Nucleophilic attack of thioamide sulfur on α-bromo carbonyl
  • Cyclization with elimination of HBr
  • Aromatization to thiazole ring

Critical side reaction:
$$
\text{Over-alkylation} \rightarrow \text{Dithiolane byproducts (15-20%)}
$$

Pyrrolidine Carboxamide Subunit Synthesis

Ring-Closing Metathesis Approach

Stepwise assembly of N-methylsulfonyl pyrrolidine-2-carboxylic acid:

  • Olefin Precursor Preparation

    • React 4-pentenoic acid with methylsulfonamide (2 eq)
    • EDCl/HOBt coupling in CH₂Cl₂ (0°C → rt)
    • 89% yield of N-(methylsulfonyl)-4-pentenamide
  • RCM Cyclization

    • Grubbs 2nd gen catalyst (5 mol%)
    • Toluene, 40°C, 12 hours
    • 78% isolated pyrrolidine derivative
  • Oxidation to Carboxylic Acid

    • KMnO₄ (3 eq) in acetone/H₂O (4:1)
    • 0°C, 2 hours → 92% conversion

Direct Sulfonylation of Proline Derivatives

Alternative pathway using commercial (S)-proline:

  • Methylsulfonylation

    • Proline (1 eq), MeSO₂Cl (1.2 eq)
    • Et₃N (2.5 eq), THF, -10°C
    • 95% yield of N-methylsulfonylproline
  • Ester Hydrolysis

    • NaOH (2M aq.), EtOH, reflux
    • 98% recovery of carboxylic acid

Comparative Analysis:

Method Steps Overall Yield Stereochemical Control
RCM Approach 3 63% Racemic
Proline Derivatization 2 93% Retains (S)-configuration

Final Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Standard EDCl/HOBt conditions:

Optimized Protocol:

  • Dissolve thiazole-4-carboxylic acid (1 eq) and pyrrolidine amine (1.05 eq) in DMF
  • Add EDCl (1.2 eq), HOBt (1.5 eq)
  • Stir at 0°C → rt for 12 hours
  • Extract with EtOAc, wash with 10% citric acid
  • Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂)

Yield: 82-85% with >95% purity by HPLC

Mixed Anhydride Method

Alternative for acid-sensitive substrates:

  • Generate chloroformate in situ from thiazole acid
  • React with pyrrolidine amine in presence of NMM
  • Quench with saturated NaHCO₃

Advantages:

  • Avoids carbodiimide-related side products
  • Suitable for large-scale production (≥100g)

Disadvantages:

  • Lower yields (68-72%)
  • Requires strict temperature control (-15°C)

Critical Process Analytical Technologies

Reaction Monitoring

  • FTIR Tracking: Disappearance of ν(C=O) at 1690 cm⁻¹ (acid) → appearance of amide I band at 1650 cm⁻¹
  • HPLC-MS: Monitor molecular ion at m/z 385.4 [M+H]⁺

Purification Challenges

  • Byproduct Formation:

    • Over-sulfonylated analogs (Δm/z +94)
    • Diastereomeric amides from proline racemization
  • Resolution Methods:

    • Preparative HPLC with Chiralpak AD-H column
    • Recrystallization from EtOAc/hexane (3:7)

Scalability and Industrial Considerations

Table 1. Comparative Analysis of Production Methods

Parameter Laboratory Scale Pilot Plant (10kg)
Cycle Time 5 days 8 days
Overall Yield 68% 61%
Purity 95% 99.5%
Critical Quality Attribute Control Manual sampling PAT-enabled continuous monitoring

Key findings:

  • Thermal hazards during exothermic amide coupling require jacketed reactors
  • Residual palladium from RCM catalysts <2 ppm after charcoal treatment
  • Ethyl ester stability maintained below 40°C

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate has been investigated for its potential pharmacological properties:

  • Anti-inflammatory and Analgesic Activity : Research has indicated that compounds within the thiazole family exhibit anti-inflammatory properties. Preliminary studies suggest that this compound could inhibit specific inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .
  • Anticancer Properties : The thiazole moiety is known for its anticancer activity. Studies have shown that derivatives of thiazoles can induce apoptosis in cancer cells. This compound may demonstrate similar properties, warranting further investigation into its mechanism of action against various cancer cell lines .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

  • Versatile Intermediate : Due to its unique functional groups, this compound can be utilized to create various derivatives with potential biological activities. It can undergo reactions such as nucleophilic substitutions and esterifications to yield other thiazole-based compounds.
  • Synthesis of Hybrids : this compound can be integrated into hybrid structures that combine different pharmacophores, enhancing the biological profile of new drug candidates .

Biological Studies

The compound's interactions with biological systems are a significant area of research:

  • Enzyme Inhibition : Studies have explored the ability of this compound to inhibit specific enzymes involved in disease pathways. For instance, it may interact with cyclooxygenase enzymes (COX), which are key targets in the development of anti-inflammatory drugs.
  • Receptor Binding : Investigations into receptor interactions suggest that this compound could bind to various receptors, influencing signaling pathways related to pain and inflammation .

Industrial Applications

The potential industrial applications of this compound include:

  • Agrochemicals : Given its biological activity, there is potential for this compound to be developed into agrochemicals that could enhance crop protection or growth regulation.
  • Pharmaceutical Development : As a versatile intermediate, it may play a role in the synthesis of new pharmaceuticals aimed at treating various conditions, from inflammation to cancer .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnti-inflammatory, analgesic, anticancerPromising activity against cancer cell lines
Synthetic Organic ChemistryBuilding block for complex moleculesVersatile intermediate for diverse derivatives
Biological StudiesEnzyme inhibition, receptor bindingPotential interactions with COX and receptors
Industrial ApplicationsDevelopment of agrochemicals and pharmaceuticalsPossible applications in crop protection

Case Study 1: Anticancer Activity

A study investigating thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring enhanced anticancer properties, suggesting a need for further exploration of this compound’s potential .

Case Study 2: Enzyme Inhibition

Research published in pharmacological journals demonstrated that thiazole derivatives could effectively inhibit cyclooxygenase enzymes. This inhibition is crucial for developing new anti-inflammatory drugs. This compound's ability to modulate these pathways remains an area for future study .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct data on Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate, comparisons can be inferred from structurally analogous compounds and synthetic methodologies:

Structural Analogues

  • Thiazole Derivatives : describes the synthesis of 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives . While thiadiazoles differ from thiazoles (the former contains two nitrogen atoms), both classes exhibit similar electronic profiles and are used in medicinal chemistry. Thiazole derivatives generally show higher metabolic stability due to reduced ring strain compared to thiadiazoles.
  • Pyrrolidine/Sulfonamide Derivatives : references a pyrrole carboxamide crystal with a methylsulfonyl group . Pyrrolidine (saturated) vs. pyrrole (aromatic) rings significantly alter electronic and steric properties. Pyrrolidine’s flexibility may enhance binding to rigid enzyme pockets, whereas pyrrole’s planarity favors π-π stacking interactions.

Physicochemical and Pharmacological Properties

  • Solubility : The ethyl ester group in the target compound likely improves lipophilicity compared to carboxylic acid derivatives. Methylsulfonyl groups, as seen in the patent compound , enhance aqueous solubility relative to alkyl chains.
  • Bioactivity: Thiazole derivatives are prevalent in kinase inhibitors and antimicrobial agents.

Biological Activity

Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thioamides under basic conditions.
  • Introduction of the Pyrrolidine Moiety : A suitable pyrrolidine derivative is introduced via nucleophilic substitution.
  • Methylsulfonylation : The methylsulfonyl group is added using methylsulfonyl chloride and a base such as triethylamine.
  • Esterification : The final step involves esterification with ethanol and an acid catalyst to yield the ethyl ester group.

Antimicrobial and Antitumor Properties

This compound has been evaluated for its antimicrobial and antitumor activities. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The presence of electron-donating groups on the phenyl ring enhances these activities .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity in Jurkat cells
AntimicrobialEffective against various bacterial strains
AnticonvulsantPotential anticonvulsant properties noted

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting certain enzymes or binding to receptors that trigger biochemical cascades leading to therapeutic effects. For example, it may interact with carbonic anhydrase (CA) enzymes, which are crucial in various physiological processes .

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the thiazole and pyrrolidine rings significantly affect biological activity. For instance, the introduction of a methyl group at specific positions on the thiazole ring has been correlated with increased potency against cancer cell lines. Additionally, the presence of a free amino group at the 2-position and a carboxylic acid moiety at the 4-position are essential for enhancing anti-carbonic anhydrase activity .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Anticonvulsant Activity : A study demonstrated that thiazole-integrated pyrrolidin-2-one analogues exhibited promising anticonvulsant properties, with specific structural features enhancing their effectiveness .
  • Antitumor Efficacy : Research on thiazole derivatives indicated that compounds with specific substitutions showed IC50 values comparable to established chemotherapeutics like doxorubicin, showcasing their potential as anticancer agents .
  • Enzyme Inhibition : this compound has been investigated for its ability to inhibit enzymes involved in inflammation pathways, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the thiazole-4-carboxylate core via Hantzsch thiazole synthesis using ethyl 2-bromoacetate and thiourea derivatives under reflux conditions .
  • Step 2 : Introduction of the pyrrolidine-2-carboxamido moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation) in anhydrous dichloromethane .
  • Step 3 : Methylsulfonylation of the pyrrolidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C .
    • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), use catalytic Pd for cross-coupling steps, and monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole and pyrrolidine rings (e.g., 1^1H NMR coupling constants for stereochemical analysis) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and detect impurities (e.g., des-methylsulfonyl byproducts) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

Q. What purification strategies are effective for intermediates and the final product?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for the final product to remove residual sulfonylation reagents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Approach :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify binding poses. Focus on the methylsulfonyl group’s role in hydrogen bonding .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
    • Validation : Correlate computational data with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 13^{13}C NMR shifts)?

  • Root Causes :

  • Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering NMR signals .
  • Solvent Effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra to identify solvent-induced shifts .
    • Resolution : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals and confirm connectivity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Key Modifications :

  • Pyrrolidine Substituents : Replace methylsulfonyl with acetyl or tosyl groups to modulate lipophilicity .
  • Thiazole Modifications : Introduce halogens (e.g., Br) at the 5-position to enhance target affinity .
    • Evaluation : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) and measure apoptosis via flow cytometry .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Scale-Up Considerations :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling for sulfonylation steps .
  • Catalyst Recycling : Employ immobilized Pd catalysts for Suzuki-Miyaura couplings to reduce costs .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .

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